Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate, also known as tert-butyl indole-3-carboxylate (TIBC), is an indole-based compound that has been used in a variety of scientific research applications. TIBC has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been studied for its potential use as an inhibitor of certain enzymes and as a potential therapeutic agent.
Scientific Research Applications
Leukotriene Synthesis Inhibition
Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate and its derivatives have been investigated for their potential in inhibiting leukotriene synthesis. Leukotrienes are inflammatory mediators involved in various diseases, and their inhibition can be therapeutically significant. For example, Hutchinson et al. (2009) describe a compound with potent in vitro and in vivo inhibition of leukotriene synthesis, which has successfully completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Catalysis in Organic Synthesis
Another application is in organic synthesis, particularly in palladium-catalyzed reactions. Zhou et al. (2017) developed a method using tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate derivatives for the synthesis of 3-oxoindolines, showcasing the compound's utility in complex organic syntheses (Zhou et al., 2017).
Crystallographic Studies
In the field of crystallography, such compounds have been used for studying molecular structures. For instance, Iijima and Irikawa (1996) examined the crystal structure of a related compound, providing insights into its geometric configuration (Iijima & Irikawa, 1996).
Synthesis of Non-Steroidal Modulators
Tert-butyl indole derivatives have also been employed in the synthesis of non-steroidal glucocorticoid receptor modulators. Sumiyoshi et al. (2011) synthesized enantiomerically pure compounds, which are key intermediates in the development of these modulators (Sumiyoshi et al., 2011).
Singlet Oxygen Reactions in Chemical Synthesis
These compounds have been used in reactions involving singlet oxygen, which is crucial in various synthetic pathways. Wasserman et al. (2004) demonstrated their application in producing pyrrole precursors for prodigiosin and its analogs (Wasserman et al., 2004).
Kinetic Resolutions in Asymmetric Synthesis
The tert-butyl esters of related compounds have been used in kinetic resolutions for asymmetric synthesis. Aye et al. (2008) explored this application, demonstrating the compound's relevance in producing enantiomerically pure derivatives (Aye et al., 2008).
properties
IUPAC Name |
tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJMQAAEQJMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735980 | |
Record name | tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate | |
CAS RN |
561307-71-9 | |
Record name | tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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